Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 292.29 g/mol. This compound features a complex structure characterized by an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of nitro and methoxy functional groups contributes to its unique chemical properties and potential biological activities. It is registered under the CAS number 52535-61-2, indicating its identification in chemical databases for research and commercial purposes .
These reactions are significant for synthesizing derivatives that may have enhanced biological activities or different pharmacological properties.
Several synthetic pathways can be employed to produce ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate:
The precise conditions and reagents used will depend on the desired yield and purity of the final product.
Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate has potential applications in various fields:
Interaction studies involving ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate could provide insights into its binding affinities and mechanisms of action. Such studies might include:
These studies are crucial for assessing the therapeutic potential and safety profile of the compound.
Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate shares structural similarities with several other indole-based compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-methoxyindole-3-carboxylate | Lacks nitro group; potential for different biological activity | |
| Methyl 5-methoxyindole | Simpler structure; fewer functional groups | |
| Indomethacin | C_{19}H_{16}ClN\O_4 | Non-steroidal anti-inflammatory drug; well-studied |
Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate is unique due to its specific combination of methoxy and nitro groups on the indole framework, which may contribute to distinct pharmacological properties not observed in simpler indoles or those lacking these substituents.